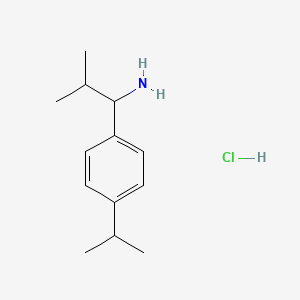
1-(4-Isopropylphenyl)-2-methylpropan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Isopropylphenyl)-2-methylpropan-1-amine hydrochloride is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of an isopropyl group attached to the phenyl ring and a methyl group on the propan-1-amine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Isopropylphenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 4-isopropylbenzaldehyde.
Reductive Amination: The aldehyde group of 4-isopropylbenzaldehyde is subjected to reductive amination using methylamine and a reducing agent such as sodium cyanoborohydride. This step results in the formation of 1-(4-Isopropylphenyl)-2-methylpropan-1-amine.
Hydrochloride Formation: The free base amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
1-(4-Isopropylphenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting the compound to its corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amines, halides.
科学的研究の応用
1-(4-Isopropylphenyl)-2-methylpropan-1-amine hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to neurotransmitter activity and receptor binding due to its structural similarity to certain biologically active amines.
Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.
Industry: It is employed in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-Isopropylphenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. The exact pathways and molecular targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 1-(4-Methylphenyl)-2-methylpropan-1-amine hydrochloride
- 1-(4-Ethylphenyl)-2-methylpropan-1-amine hydrochloride
- 1-(4-Propylphenyl)-2-methylpropan-1-amine hydrochloride
Uniqueness
1-(4-Isopropylphenyl)-2-methylpropan-1-amine hydrochloride is unique due to the presence of the isopropyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for specific research applications.
特性
分子式 |
C13H22ClN |
|---|---|
分子量 |
227.77 g/mol |
IUPAC名 |
2-methyl-1-(4-propan-2-ylphenyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C13H21N.ClH/c1-9(2)11-5-7-12(8-6-11)13(14)10(3)4;/h5-10,13H,14H2,1-4H3;1H |
InChIキー |
IJTDOGAYOPDCHZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C(C(C)C)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


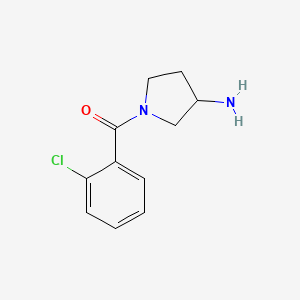
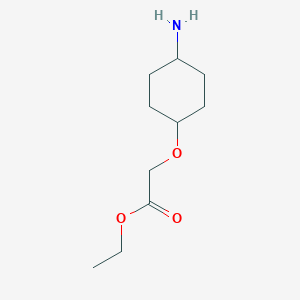
![5-(6-Chloropyridazin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B15277911.png)
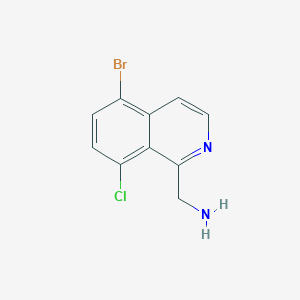
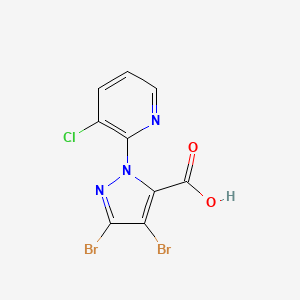
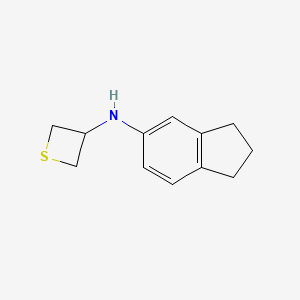
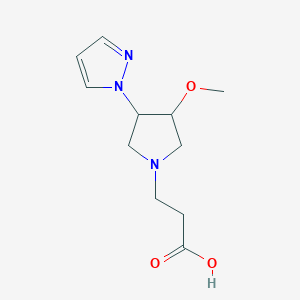
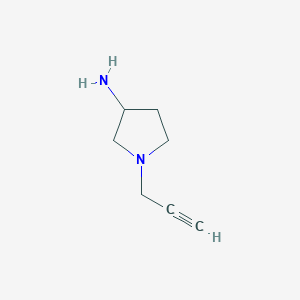

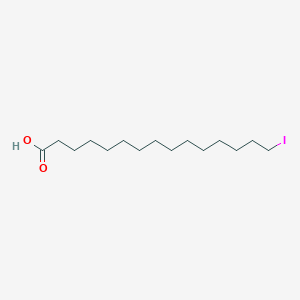

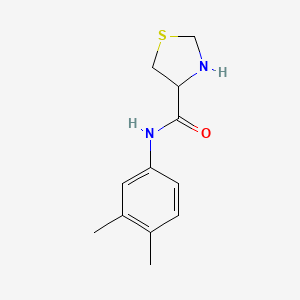
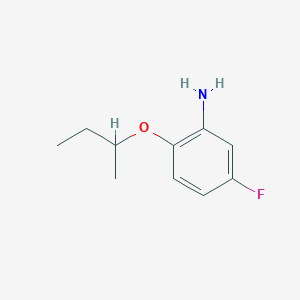
![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-yl)acetic acid](/img/structure/B15277975.png)
